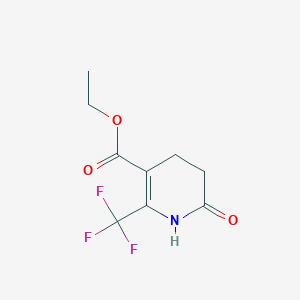

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

説明

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H10F3NO3 and a molecular weight of 237.18 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.

特性

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHTZBDPNNJDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379013 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194673-12-6 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multicomponent Reactions (MCRs)

Multicomponent reactions have been widely used to synthesize substituted tetrahydropyridines. For example, a related compound, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, was synthesized via an iodine-catalyzed five-component reaction involving aniline derivatives, trifluoromethyl benzaldehyde, and ethyl acetoacetate in methanol at 55 °C over 12 hours. This method involves:

- Mixing 4-fluoroaniline and ethyl acetoacetate in methanol with molecular iodine catalyst.

- Addition of 4-trifluoromethyl benzaldehyde.

- Stirring for 12 hours at moderate temperature.

- Isolation by filtration and recrystallization.

This approach highlights the utility of MCRs with iodine catalysis for assembling tetrahydropyridine frameworks bearing trifluoromethyl substituents and ester groups.

Cyclization and Functional Group Introduction

Another plausible method involves the condensation of ethyl acetoacetate with trifluoromethyl-substituted aldehydes or amines, followed by ring closure and oxidation steps to form the 6-oxo tetrahydropyridine ring. The trifluoromethyl group can be introduced either via the starting aldehyde or by trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3).

Reaction Conditions and Parameters

Structural Confirmation and Purity

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the tetrahydropyridine ring and substituents.

- Infrared Spectroscopy (IR): Identifies carbonyl and other functional groups.

- Mass Spectrometry (MS): Confirms molecular weight (237.18 g/mol).

- Melting Point: Reported melting point is 128–130 °C.

- Purity: Commercial samples often exceed 95% purity.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C9H10F3NO3 |

| Molecular Weight | 237.18 g/mol |

| CAS Number | 194673-12-6 |

| Key Starting Materials | Ethyl acetoacetate, trifluoromethyl-substituted aldehydes or amines |

| Catalysts | Molecular iodine (10 mol%) |

| Solvent | Methanol, Ethyl acetate/n-Hexane |

| Temperature | 25–60 °C |

| Reaction Time | 12 hours or more |

| Purification Methods | Filtration, washing, recrystallization |

| Characterization Techniques | NMR, IR, MS, Melting point |

| Melting Point | 128–130 °C |

| Purity | ≥95% |

Research Findings and Notes

- The iodine-catalyzed multicomponent reaction provides an efficient and relatively mild method to synthesize tetrahydropyridine derivatives with trifluoromethyl and ester substituents.

- The trifluoromethyl group is typically introduced via trifluoromethylated aldehydes or by post-synthetic trifluoromethylation.

- The keto group at the 6-position is stabilized in the tetrahydropyridine ring system, which can be confirmed by spectroscopic methods.

- Purification by recrystallization ensures high purity suitable for further applications.

- Safety data indicate the compound causes skin and eye irritation; proper protective measures are necessary during synthesis and handling.

化学反応の分析

Types of Reactions

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets relevant to various diseases.

- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. This compound could potentially be explored for developing new antimicrobial agents .

- Anticancer Properties : Some studies have suggested that similar compounds can inhibit cancer cell proliferation. The trifluoromethyl group may enhance biological activity by influencing the compound's lipophilicity and electronic properties .

Agricultural Chemistry

In agricultural applications, compounds with trifluoromethyl groups are often investigated for their herbicidal and fungicidal properties.

- Pesticide Development : The unique structure of this compound makes it a candidate for developing novel pesticides that target specific pests while minimizing environmental impact .

Material Science

The compound's chemical stability and unique properties make it suitable for applications in material science.

- Polymer Chemistry : Due to its functional groups, it can be utilized in synthesizing polymers with specific characteristics such as increased thermal stability or enhanced mechanical properties .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various tetrahydropyridine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains of E. coli and S. aureus, suggesting potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Pesticides

In a collaborative project between agricultural chemists and biochemists, this compound was synthesized and tested for herbicidal activity. The findings demonstrated effective weed control in controlled environments with minimal toxicity to beneficial insects.

作用機序

The mechanism of action of Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the context of its use .

類似化合物との比較

Similar Compounds

- Ethyl 6-oxo-2-(methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

- Ethyl 6-oxo-2-(chloromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

生物活性

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 194673-12-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₃NO₃ |

| Molecular Weight | 237.18 g/mol |

| Melting Point | 128–130 °C |

| Boiling Point | 294 °C |

| Density | 1.351 g/cm³ |

Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. Recent studies have explored different synthetic routes that enhance yield and purity while maintaining structural integrity.

Anticancer Properties

Recent research indicates that derivatives of tetrahydropyridine compounds exhibit significant anticancer activity. For instance, a study highlighted the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin . This suggests that structural modifications, such as the trifluoromethyl group, may enhance interaction with biological targets involved in cancer progression.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of α-amylase and other enzymes implicated in metabolic disorders . This activity could position it as a candidate for developing treatments for conditions like diabetes.

Case Studies

- Antitumor Activity : A study conducted on various tetrahydropyridine derivatives demonstrated that the compound exhibited significant inhibitory effects on cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the trifluoromethyl substitution is critical for enhancing biological activity .

- Inhibition of Cholinesterase : Another investigation into related compounds revealed that certain tetrahydropyridine derivatives could effectively inhibit cholinesterase enzymes, suggesting potential applications in treating Alzheimer's disease . This highlights the versatility of this compound class in targeting neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate, and how do they influence experimental handling?

- Key Properties : Molecular formula (C₉H₁₀F₃NO₃), molecular weight (237.18 g/mol), melting point (128–130°C), boiling point (294°C), density (1.351 g/cm³), and InChIKey (QTHTZBDPNNJDRG-UHFFFAOYSA-N). The trifluoromethyl group enhances electronegativity and metabolic stability .

- Handling Guidelines : Store in a dry, room-temperature environment. Use personal protective equipment (PPE) due to hazards (H302, H315, H319, H332, H335), and avoid inhalation or contact with skin/eyes. Analytical techniques like NMR and IR (as used in similar compounds) are critical for purity verification .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Methodology :

- Enamine Cyclization : React enamines derived from ethyl acetoacetate with carbonyl-containing precursors under solvent-free conditions at elevated temperatures (e.g., 180°C for 1.5 hours) .

- Acid-Catalyzed Annulation : Use α-substituted cinnamic acids and enaminones in regioselective [3+3] cyclization, achieving yields >70% .

- Multi-Component Reactions : Lewis acid-catalyzed reactions involving aldehydes, amines, and activated esters, optimized for atom economy and reduced byproducts .

Advanced Research Questions

Q. How can researchers address low yields or regiochemical ambiguities during the synthesis of tetrahydropyridine derivatives like this compound?

- Yield Optimization :

- Use HPLC to identify byproducts (e.g., diastereomers or oxidation products) and adjust reaction conditions (e.g., solvent polarity, temperature gradients) .

- Employ catalytic additives (e.g., iodine in multi-component reactions) to enhance reaction efficiency .

- Regiochemical Control :

- X-ray crystallography (via SHELX refinement) resolves structural ambiguities, confirming the position of substituents .

- DFT calculations predict regioselectivity trends in annulation reactions .

Q. What role does the trifluoromethyl group play in the compound’s reactivity and potential biological activity?

- Reactivity : The -CF₃ group increases electrophilicity at the pyridine ring, facilitating nucleophilic attacks at the 2- and 4-positions. It also stabilizes intermediates via inductive effects .

- Biological Implications : Fluorine substituents enhance bioavailability and membrane permeability. Similar trifluoromethylated tetrahydropyridines show promise as efflux pump inhibitors (e.g., against Mycobacterium tuberculosis), suggesting potential antimicrobial applications .

Q. How can researchers resolve contradictions in reported spectroscopic data for tetrahydropyridine derivatives?

- Analytical Cross-Validation :

- Compare - and -NMR chemical shifts with structurally analogous compounds (e.g., Ethyl 4-aryl-2-methyl-6-oxo-tetrahydropyridine-3-carboxylates) to identify discrepancies .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isomeric impurities .

Methodological Recommendations

- Crystallography : SHELX software (SHELXL/SHELXS) is recommended for refining crystal structures, particularly for resolving hydrogen-bonding networks and stereochemical assignments .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates diastereomers in crude reaction mixtures .

- Safety Protocols : Adhere to hazard statements (P261, P280, P305+P351+P338) by using fume hoods and emergency eyewash stations during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。